molecular formula C11H13N5O2 B15167235 N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide CAS No. 638146-79-9

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide

Cat. No.: B15167235
CAS No.: 638146-79-9
M. Wt: 247.25 g/mol
InChI Key: ACECEMRPKSUVBB-UHFFFAOYSA-N
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Description

N-(1-Ethyltetrazol-5-yl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl group linked to a 1-ethyltetrazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and ability to mimic carboxylic acids, making them valuable in medicinal chemistry for improving pharmacokinetic properties.

Properties

CAS No.

638146-79-9

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C11H13N5O2/c1-3-16-11(13-14-15-16)12-10(17)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,12,13,15,17)

InChI Key

ACECEMRPKSUVBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)NC(=O)C2=CC(=CC=C2)OC

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc chloride (ZnCl₂) or other Lewis acids.

Industrial Production Methods

Industrial production of tetrazole derivatives, including N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide, often employs scalable and cost-effective methods. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and biological activities of N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide with related benzamide derivatives:

Compound Key Substituents Synthesis Method Biological Activity Key Findings
This compound (Hypothetical) 3-Methoxybenzamide, 1-ethyltetrazole Likely carbodiimide coupling Not reported Predicted enhanced metabolic stability due to tetrazole
N-(3-((1H-imidazol-2-yl)methylene)-2-oxoindolin-5-yl)-3-methoxybenzamide () 3-Methoxybenzamide, imidazole-indole hybrid Procedure A (unknown specifics) Kinase inhibitor (TLK2) High thermal stability (MP >300°C); diastereomeric mixture (37:63 E:Z ratio)
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-...benzamide (7d, ) Triazole, trifluoromethoxy, cyclopropylmethoxy Microwave-assisted coupling with PyClU CNS-penetrant mGlu7 modulator Orally bioavailable; optimized for brain penetration
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-...benzamide () Triazolylmethyl, nitro, benzothiazole 1,3-Dipolar cycloaddition Antimicrobial (E. coli) Moderate activity linked to nitro and benzothiazole groups

Key Differences and Implications

Substituent Effects
  • Tetrazole vs. Imidazole/Triazole : The tetrazole in the target compound may offer superior metabolic stability compared to imidazole () or triazole () due to its resistance to oxidative degradation. However, triazoles in and enable hydrogen bonding critical for target engagement .
  • Methoxy Position : The 3-methoxy group is conserved across all compounds, suggesting its role in π-stacking or hydrophobic interactions. In , additional cyclopropylmethoxy groups enhance CNS penetration .

Biological Activity

N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide is a compound of considerable interest due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by a benzene ring with a methoxy group at the 3-position and an ethyltetrazole moiety. This unique structure enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The primary biological activity of this compound is attributed to its inhibition of poly(ADP-ribose) polymerase 1 (PARP1). PARP1 plays a critical role in DNA repair mechanisms, particularly in the base excision repair pathway. By inhibiting PARP1, this compound disrupts DNA repair processes, leading to cell cycle arrest and apoptosis in certain cell types, including Bacillus subtilis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
PARP1 Inhibition Disrupts DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents.
Antimicrobial Activity Exhibits inhibitory effects on bacterial growth, particularly in Gram-positive bacteria.
Potential Anticancer Activity May enhance the efficacy of chemotherapeutic agents by impairing DNA repair in cancer cells.

Study 1: Inhibition of PARP1 and Antitumor Effects

A study demonstrated that this compound effectively inhibits PARP1 activity in vitro. The compound was shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment.

Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound revealed significant inhibitory effects against various strains of Bacillus subtilis . The compound's mechanism was linked to its ability to interfere with cell division processes, particularly affecting the FtsZ protein involved in bacterial cytokinesis .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Features Biological Activity
3-Methoxybenzamide Benzamide with methoxy groupKnown PARP1 inhibitor
N-(2-hydroxyethyl)-3-methoxybenzamide Hydroxyethyl substitutionPotentially different biological activity
N-(4-chlorobenzyl)-3-methoxybenzamide Chlorobenzyl substitutionIncreased lipophilicity

This compound is unique due to its incorporation of the tetrazole ring, which enhances its interaction profile compared to other benzamides lacking this structural feature.

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